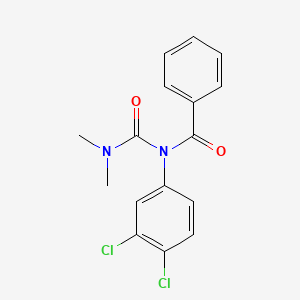

Phenobenzuron

Description

Structure

3D Structure

Properties

CAS No. |

3134-12-1 |

|---|---|

Molecular Formula |

C16H14Cl2N2O2 |

Molecular Weight |

337.2 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-N-(dimethylcarbamoyl)benzamide |

InChI |

InChI=1S/C16H14Cl2N2O2/c1-19(2)16(22)20(12-8-9-13(17)14(18)10-12)15(21)11-6-4-3-5-7-11/h3-10H,1-2H3 |

InChI Key |

QQXXYTVEGCOZRF-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CN(C)C(=O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 |

melting_point |

119.0 °C |

Other CAS No. |

3134-12-1 |

solubility |

4.74e-05 M |

Synonyms |

phenobenzuron |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications Research of Phenobenzuron

Advanced Synthetic Pathways for Phenoxybenzamine Elucidation

The synthesis of Phenoxybenzamine has been a subject of interest for chemical researchers, with various pathways explored to understand its formation and reactivity.

Optimization of Reaction Conditions for Research-Scale Synthesis

The synthesis of Phenoxybenzamine on a laboratory scale involves several key steps, each with conditions that can be optimized to improve yield and purity. A common synthetic route begins with the reaction of phenol (B47542) with propylene (B89431) oxide to form 1-phenoxy-2-propanol. This intermediate is then chlorinated, typically using thionyl chloride, to yield 1-phenoxy-2-chloropropane. Subsequent reaction with 2-aminoethanol produces 2-(1-methyl-2-phenoxyethylamino)-ethanol, which is then benzylated. The final step involves the chlorination of the hydroxyl group to yield Phenoxybenzamine.

Research into the optimization of these steps has focused on parameters such as temperature, solvent, and catalysts. For instance, the initial reaction of phenol and methyl oxirane can be catalyzed by an alkali and is typically conducted at temperatures ranging from 25°C to 65°C, with 45°C being a preferred temperature in some protocols. The subsequent benzylation step is often carried out at elevated temperatures, between 50°C and 120°C, and can be catalyzed by bases like potassium carbonate or triethylamine. The final chlorination step often involves the use of thionyl chloride in a suitable solvent.

Table 1: Example of Reaction Condition Parameters in Phenoxybenzamine Synthesis

| Step | Reactants | Catalyst/Reagent | Temperature | Solvent |

| 1 | Phenol, Methyl oxirane | Alkali | 25-65°C | - |

| 2 | 2-nitrobenzenesulfonyl chloride, Benzylamine | Triethylamine | 0-50°C | - |

| 3 | 1-phenoxy-2-hydroxypropane, N-2-nitrobenzenesulfonylbenzylamine | Triphenylphosphine, Diisopropyl azodicarboxylate | Room Temperature | - |

| 4 | N-benzyl-N-(1-methyl-2-phenoxyethyl)-2-nitro-benzenesulfonamide | Thiophenol, Alkali | 0-50°C | - |

| 5 | N-(1-methyl-2-phenoxyethyl)benzylamine, 2-Bromoethanol | Base (e.g., K2CO3) | 50-120°C | - |

| 6 | benzyl-(1-methyl-2-phenoxyethyl)ethanol | Thionyl chloride, HCl | -10-10°C then reflux | - |

This table is illustrative of the types of conditions investigated in the synthesis of Phenoxybenzamine and its intermediates.

Novel Precursor Chemistry in Phenoxybenzamine Synthesis Studies

While traditional synthetic routes for Phenoxybenzamine are well-established, research continues to explore novel precursors and synthetic strategies to potentially improve efficiency and access to analogues. One patented method highlights a synthetic route starting from phenol and methyl oxirane to produce 1-phenoxy-2-hydroxypropane. google.com This is followed by a series of reactions involving N-2-nitrobenzenesulfonylbenzylamine to eventually yield N-(1-methyl-2-phenoxyethyl)benzylamine, a key precursor to the final product. google.com The exploration of alternative starting materials and synthetic disconnections remains an area of interest for chemical synthesis research, aiming to develop more convergent and atom-economical routes.

Derivatization and Structural Analogue Research for Phenoxybenzamine

The synthesis of derivatives and structural analogues of Phenoxybenzamine is crucial for understanding its chemical behavior and for mechanistic studies.

Design and Synthesis of Phenoxybenzamine Analogues for Mechanistic Studies

The core structure of Phenoxybenzamine offers multiple sites for modification, allowing for the design and synthesis of a variety of analogues. These analogues are instrumental in probing the compound's mechanism of action at a molecular level. For instance, the irreversible nature of its binding to certain biological targets is attributed to the formation of a reactive aziridinium (B1262131) ion from the haloalkylamine moiety. nih.gov The synthesis of analogues with modifications to the phenoxy ring, the benzyl (B1604629) group, or the alkyl chain can help to elucidate the structural requirements for this reactivity and the factors that influence the stability and reactivity of the aziridinium ion intermediate. Research in this area allows for a deeper understanding of the chemical principles underlying its activity.

Structure-Activity Relationship (SAR) Investigations in Phenoxybenzamine Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and are applied to understand how specific structural features of a molecule contribute to its chemical or biological activity. For Phenoxybenzamine analogues, SAR studies have provided insights into the features that govern their potency and selectivity. Key findings from such studies include:

Haloalkylamine Moiety : The presence of the haloalkylamine is critical for the characteristic irreversible binding of Phenoxybenzamine.

Phenoxy and Oxyamino Carbon Chain : The lack of substituents on both the phenoxy ring and the oxyamino carbon chain can result in moderate selectivity for α1-adrenoceptors.

Phenoxy Ring Substitutions : The introduction of substituents on the phenoxy ring, such as a 2-ethoxyphenoxy or a 2-i-propoxyphenoxy group, has been shown to result in compounds with the highest potency as α-adrenoceptor antagonists. ccspublishing.org.cn

These SAR studies are often guided by computational modeling and quantitative structure-activity relationship (QSAR) analyses, which aim to develop mathematical models that correlate chemical structure with activity. nih.govnih.gov

Table 2: Summary of Structure-Activity Relationships for Phenoxybenzamine Analogues

| Structural Modification | Effect on Activity |

| Haloalkylamine group | Essential for irreversible binding |

| Substituents on phenoxy and oxyamino carbon chain | Absence can lead to moderate α1-adrenoceptor selectivity |

| 2-ethoxyphenoxy and 2-i-propoxyphenoxy substitutions | Associated with the highest potency as α-adrenoceptor antagonists ccspublishing.org.cn |

This table summarizes key findings from SAR studies on Phenoxybenzamine analogues.

Green Chemistry Approaches in Phenoxybenzamine Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce their environmental impact. ijpsjournal.comresearchgate.net While specific green chemistry research focused solely on Phenoxybenzamine is not extensively documented, the general principles can be applied to its known synthetic routes. Key areas for potential green improvements include:

Use of Greener Solvents : Traditional syntheses often employ volatile and potentially hazardous organic solvents. Research into replacing these with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids, is a primary goal of green chemistry. ijpsjournal.com For the synthesis of Phenoxybenzamine, exploring the feasibility of conducting reaction steps in greener solvents could significantly reduce the environmental footprint of the process.

Development of Catalytic Processes : The use of catalytic reagents is preferred over stoichiometric ones as they are used in smaller quantities and can often be recycled. researchgate.net Investigating the use of heterogeneous catalysts that can be easily separated from the reaction mixture could improve the sustainability of the synthesis.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Re-evaluating the existing synthetic pathways to Phenoxybenzamine with a focus on atom economy could lead to the development of more efficient and less wasteful processes.

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. jddhs.com Optimizing reaction conditions to minimize the need for heating or cooling would contribute to a greener synthesis.

The application of these green chemistry principles to the synthesis of Phenoxybenzamine presents an opportunity for future research to develop more sustainable and environmentally friendly methods for producing this important chemical compound.

Mechanistic Investigations of Herbicidal Action of Phenobenzuron

Elucidation of Primary Biochemical Target Sites in Plants

The herbicidal activity of Phenobenzuron is fundamentally linked to its interference with the photosynthetic process, specifically within Photosystem II (PSII). This system is vital for converting light energy into chemical energy through the electron transport chain.

Photosystem II (PSII) Inhibition Mechanisms by this compound

This compound belongs to the class of herbicides that inhibit photosynthetic electron transport at Photosystem II (PSII) herts.ac.ukscielo.br. This inhibition is a well-established mechanism for many herbicides, including phenylureas, which target specific sites within the PSII complex.

Molecular Interactions at the D1 Protein Binding Pocket

Herbicides that inhibit PSII, such as this compound, typically exert their effect by binding to a specific site within the PSII complex, known as the QB binding pocket mdpi.comnih.gov. This pocket is located on the D1 protein, a core component of the PSII reaction center uniprot.orgnih.govias.ac.in. The D1 protein is crucial for binding plastoquinone (B1678516) (PQ), the mobile electron carrier that accepts electrons from the primary quinone acceptor, QA, and transfers them to the downstream cytochrome b6f complex nih.gov. This compound, by competitively binding to this QB site, displaces the native plastoquinone. This molecular interaction effectively blocks the electron flow from QA to QB, thereby halting the photosynthetic electron transport chain mdpi.comnih.gov. The structural characteristics of the QB binding site on the D1 protein are highly conserved among many PSII-inhibiting herbicides, suggesting a common mechanism of interaction mdpi.comuniprot.orgnih.gov.

Electron Transport Chain Perturbations Induced by this compound

The binding of this compound to the D1 protein's QB site leads to a direct perturbation of the photosynthetic electron transport chain mdpi.comnih.gov. By preventing the reduction of plastoquinone, this compound interrupts the flow of electrons from water splitting at the oxygen-evolving complex to NADP+ reduction. This disruption has several consequences:

Halted Electron Flow: The primary effect is the cessation of electron movement through the thylakoid membrane.

Energy Dissipation: The light energy absorbed by chlorophyll (B73375) molecules cannot be efficiently channeled through the electron transport chain. This can lead to the generation of reactive oxygen species (ROS) as excited chlorophyll molecules transfer energy to molecular oxygen, particularly under high light conditions ias.ac.in.

Reduced ATP and NADPH Production: The interruption of electron flow directly impairs the synthesis of ATP and NADPH, the energy currency and reducing power required for carbon fixation in the Calvin cycle.

Alternative or Secondary Biochemical Pathways Affected by this compound

The primary and most extensively documented mechanism of action for this compound is its potent inhibition of Photosystem II herts.ac.ukscielo.br. While herbicides can sometimes affect multiple biochemical processes, the available scientific literature, as represented in the provided search results, does not detail specific alternative or secondary biochemical pathways that are directly and significantly modulated by this compound itself. The overwhelming focus is on its role as a PSII electron transport inhibitor.

Cellular and Subcellular Responses to this compound Exposure in Target Plants

The inhibition of PSII by this compound triggers a cascade of cellular and subcellular responses within the target plant, primarily manifesting in the chloroplasts, the sites of photosynthesis.

Chloroplast Ultrastructure and Function Alterations

Functional Impairment: The direct consequence of PSII inhibition is a drastic reduction in the plant's ability to perform photosynthesis, leading to a deficit in energy (ATP) and reducing power (NADPH) required for growth and metabolic processes. This functional impairment can manifest as chlorosis (yellowing of leaves) and reduced biomass accumulation.

The disruption of normal chloroplast function due to this compound's action on PSII ultimately undermines the plant's viability.

Environmental Fate and Degradation Research of Phenobenzuron

Persistence and Mobility Studies in Soil and Water Systems

The environmental persistence and mobility of Phenobenzuron, a member of the phenylurea herbicide group, are critical factors in determining its potential impact on soil and water quality. While specific research on this compound is limited, the behavior of other phenylurea herbicides provides a framework for understanding its likely environmental fate. These herbicides are known for their relatively high water solubility and a variable tendency to adsorb to soil particles, which makes them potentially mobile in the soil environment. oup.com Their persistence can be moderate, with degradation being influenced by both abiotic and biotic processes. tandfonline.com

Adsorption-Desorption Dynamics of this compound in Various Soil Types

The adsorption and desorption processes are key determinants of a pesticide's availability for transport, degradation, and uptake by organisms. For phenylurea herbicides, these dynamics are significantly influenced by soil properties.

Detailed Research Findings:

Studies on various phenylurea herbicides consistently show a strong correlation between adsorption and the organic carbon content of the soil. nih.govd-nb.info The clay content and cation exchange capacity also play a significant role in the adsorption process. nih.gov The Freundlich isotherm model has been found to effectively describe the adsorption behavior of many phenylurea herbicides in soil, indicating a heterogeneous surface for adsorption. nih.govescholarship.org

The adsorption of phenylurea herbicides generally increases with a higher number of halogen substituents on the phenyl ring. For instance, diuron (B1670789) (two chlorine atoms) exhibits stronger adsorption than monuron (B1676734) (one chlorine atom). nih.gov This suggests that the specific chemical structure of this compound will significantly influence its adsorption characteristics.

Desorption studies often reveal a hysteresis effect, where the herbicide is more strongly retained by the soil than predicted by the adsorption isotherm. escholarship.org This indicates that a fraction of the applied herbicide can become tightly bound to soil particles, reducing its mobility but potentially increasing its persistence.

Table 1: Freundlich Adsorption Coefficients (Kf) for Selected Phenylurea Herbicides in Different Soil Types

Note: Data for this compound is not available. The table presents data for structurally similar phenylurea herbicides to illustrate the range of adsorption behaviors. nih.govescholarship.org

Leaching Potential and Transport Modeling of this compound

The potential for a pesticide to leach through the soil profile and contaminate groundwater is a major environmental concern. For phenylurea herbicides, their mobility is a function of their adsorption characteristics and persistence in the soil.

Detailed Research Findings:

Laboratory column leaching studies have been used to assess the mobility of various phenylurea herbicides. The results indicate that the leaching potential is inversely related to the adsorption affinity. Herbicides with lower adsorption coefficients, such as fenuron, are more prone to leaching, while those with higher adsorption, like diuron and linuron (B1675549), are less mobile. nih.govnih.gov The number and nature of halogen atoms on the phenyl ring significantly influence leaching, with a higher number of halogens and the presence of bromine leading to greater retention in the soil. nih.gov

Transport models are valuable tools for predicting the environmental fate of pesticides. Models such as PELMO, PRZM, PESTLA, and MACRO have been used to simulate the leaching of pesticides, including phenylurea herbicides. pfmodels.org These models incorporate parameters related to chemical sorption (like the Freundlich exponent and distribution coefficient) and degradation rates to estimate the potential for a compound to reach groundwater. pfmodels.org The Groundwater Ubiquity Score (GUS), which is calculated based on a pesticide's half-life and organic carbon-water (B12546825) partitioning coefficient (Koc), is another tool used to estimate leaching potential. acs.org

Table 2: Leaching Potential of Selected Phenylurea Herbicides in a Calcareous Soil

Note: Data for this compound is not available. The classification is based on column elution experiments for structurally similar phenylurea herbicides. nih.gov

Formation and Characterization of Environmental Metabolites of this compound

The degradation of this compound in the environment leads to the formation of various metabolites, which may have their own environmental fate and toxicological profiles. Understanding the identity and behavior of these degradation products is crucial for a comprehensive environmental risk assessment.

Structural Elucidation of Degradation Products

The primary degradation pathways for phenylurea herbicides in the environment are microbial degradation and, to a lesser extent, photodegradation. oup.comtandfonline.com These processes result in a range of transformation products.

Detailed Research Findings:

The most common initial degradation step for N,N-dimethyl substituted phenylurea herbicides is the successive N-demethylation of the urea (B33335) side chain. oup.comoup.com This leads to the formation of monomethylated and then demethylated urea derivatives. Subsequent hydrolysis of the urea group results in the formation of the corresponding aniline (B41778) compound. oup.com For example, the degradation of diuron produces N-(3,4-dichlorophenyl)-N'-methylurea (DCPMU) and N-(3,4-dichlorophenyl)urea (DCPU), which are then transformed into 3,4-dichloroaniline (B118046) (3,4-DCA). nih.gov

Fungal degradation pathways can be more complex and may involve hydroxylation of the phenyl ring in addition to N-dealkylation. nih.gov Photodegradation can also lead to the formation of various byproducts, including those resulting from the oxidation and rearrangement of the parent molecule. researchgate.net

The structural elucidation of these degradation products is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. researchgate.netnih.gov

Environmental Fate of this compound Metabolites

The environmental behavior of this compound metabolites can differ significantly from that of the parent compound. These metabolites may exhibit different mobility, persistence, and bioavailability.

Detailed Research Findings:

Metabolites of phenylurea herbicides, such as the aniline derivatives, can be more persistent and, in some cases, more toxic than the original herbicide. oup.comnih.gov For example, 3,4-dichloroaniline, a metabolite of diuron and linuron, is known to be more toxic than its parent compounds. nih.gov

The adsorption-desorption behavior of metabolites can also vary. Aniline derivatives, for instance, tend to bind more strongly to soil organic matter than their parent phenylurea herbicides, which can reduce their mobility but increase their persistence in the soil. oup.com The fate of these metabolites is an important consideration in long-term environmental monitoring and risk assessment.

Table 3: Common Degradation Products of Phenylurea Herbicides

Note: Specific metabolites for this compound have not been documented in the reviewed literature. The table lists common metabolites of structurally related phenylurea herbicides. oup.comnih.govnih.gov

Analytical Methodologies and Detection Research for Phenobenzuron

Advanced Chromatographic Techniques for Phenobenzuron Analysis

Chromatography is the cornerstone for separating this compound from complex sample components prior to its detection. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been utilized in research involving phenylurea herbicides.

HPLC is a primary technique for the analysis of phenylurea herbicides like this compound due to its applicability to a wide range of polar and thermally labile compounds. googleapis.com Method development for the simultaneous determination of multiple phenylurea herbicides often employs reverse-phase chromatography. nih.gov

A common approach involves a C18 analytical column, which separates compounds based on their hydrophobicity. nih.govchromatographyonline.com Gradient elution using a mobile phase consisting of acetonitrile (B52724) and water is frequently employed to effectively separate a wide range of herbicides within a single analytical run. nih.gov For detection, a UV detector is often used, as phenylurea compounds typically exhibit absorbance in the low UV range (e.g., 210 nm). chromatographyonline.com Post-column derivatization techniques combined with fluorescence detection can also be used to enhance sensitivity and selectivity for this class of compounds. nih.gov

Table 1: Typical HPLC Parameters for Phenylurea Herbicide Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Analytical Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates analytes based on polarity. |

| Mobile Phase | Acetonitrile / Water (Gradient Elution) | Allows for the separation of multiple compounds with varying polarities in a single run. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects separation efficiency. chromatographyonline.com |

| Detection | UV Absorbance (e.g., 210-245 nm) or Fluorescence | Quantifies the analyte. UV is common; fluorescence with derivatization increases sensitivity. nih.govchromatographyonline.com |

| Injection Volume | 10-20 µL | The amount of prepared sample introduced into the system. |

This table represents common conditions for the analysis of the phenylurea herbicide class, to which this compound belongs.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. researchgate.netbibliotekanauki.pl While many phenylurea herbicides can degrade at the high temperatures used in GC, some can be analyzed directly or after a derivatization step to increase their volatility and stability. nist.gov Early research on new herbicides like this compound utilized techniques such as GC-MS for metabolism studies. rsc.org The use of GC-MS has been noted in patent literature for monitoring chemical reactions involving this compound. epo.org

Modern GC-MS methods offer high chromatographic resolution and the ability to identify compounds based on their mass spectra, which are compared against extensive libraries like those from NIST. researchgate.netmdpi.com For complex samples, a GC-MS system operating in electron impact (EI) ionization mode can provide characteristic fragmentation patterns useful for unambiguous identification. mdpi.com

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is an indispensable detection technique in modern analytical chemistry, providing molecular weight and structural information. nih.gov When coupled with chromatographic separation (LC-MS or GC-MS), it offers unparalleled selectivity and sensitivity for detecting trace levels of compounds like this compound. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis of pesticides in complex environmental matrices such as water and soil. mdpi.commdpi.com This technique involves selecting a specific precursor ion (typically the molecular ion of the analyte) and fragmenting it to produce characteristic product ions. scielo.org.mx This process, often performed in Multiple Reaction Monitoring (MRM) mode, significantly reduces background noise and enhances selectivity, allowing for quantification at nanogram-per-liter (ng/L) levels. mdpi.comnih.govmdpi.com

The development of a robust LC-MS/MS method requires the optimization of both chromatographic conditions to separate the analyte from matrix interferences and mass spectrometric parameters (e.g., precursor/product ion pairs, collision energy) to maximize the signal response for the target compound. nih.gov The use of isotopically labeled internal standards is often recommended to compensate for matrix effects, which can cause ion suppression or enhancement in the electrospray ionization (ESI) source. nih.gov

Table 2: Principle of Tandem MS for Analyte Quantification

| Step | Description | Significance |

|---|---|---|

| Ionization | The analyte (e.g., this compound) is ionized, typically forming a protonated molecule [M+H]⁺ in an ESI source. | Prepares the molecule for mass analysis. |

| Precursor Ion Selection (MS1) | The first mass analyzer (quadrupole) isolates the specific mass-to-charge ratio (m/z) of the precursor ion. | Provides initial selectivity for the target analyte. |

| Fragmentation (Collision Cell) | The selected precursor ion is fragmented by collision with an inert gas (e.g., argon), creating smaller product ions. | Generates a fragmentation pattern characteristic of the analyte's structure. |

| Product Ion Selection (MS2) | The second mass analyzer selects one or more specific product ions for detection. | Provides a second layer of confirmation, ensuring extremely high selectivity and sensitivity. scielo.org.mx |

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, is a powerful tool for identifying unknown compounds, such as the metabolites of a parent compound like this compound. the-scientist.comrsc.org Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of a molecule's elemental composition. the-scientist.comnih.gov

The process of metabolite identification involves analyzing samples from in vivo or in vitro metabolism studies and searching the HRMS data for signals corresponding to the parent drug plus or minus the exact masses of common biotransformation reactions (e.g., hydroxylation, demethylation, glucuronidation). bioivt.commdpi.com The combination of accurate mass measurement of both the metabolite's molecular ion and its fragment ions can provide a high degree of confidence in the proposed structure. bioivt.com While the methodology is well-established, specific research detailing the full range of this compound metabolites using modern HRMS techniques is not prevalent in the reviewed literature.

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical step to isolate this compound from interfering components in complex matrices like soil, water, or agricultural products, and to concentrate the analyte to levels detectable by analytical instruments. mdpi.com

For water samples, Solid-Phase Extraction (SPE) is the most commonly used technique. mdpi.com This involves passing the water sample through a cartridge containing a sorbent material that retains the analytes. Phenylurea herbicides can be effectively extracted using polymeric sorbents like Oasis HLB or Strata-X, or traditional C18 silica-based sorbents. nih.govmdpi.com After the sample is loaded, the cartridge is washed to remove interferences, and the analytes are then eluted with a small volume of an organic solvent, such as methanol (B129727) or acetone. mdpi.com

For solid samples like soil, more rigorous extraction methods are required. A widely adopted method for pesticide analysis is QuEChERS , an acronym for Q uick, E asy, C heap, E ffective, R ugged, and S afe. mdpi.com A typical QuEChERS procedure involves an initial extraction of the soil sample with an organic solvent (commonly acetonitrile), followed by a partitioning step where salts (e.g., magnesium sulfate, sodium acetate) are added to separate the organic layer from water and other matrix components. mdpi.com The resulting extract can then be further cleaned up using dispersive SPE (d-SPE) before analysis.

Table 3: Common Extraction Techniques for Herbicide Analysis

| Technique | Target Matrix | Principle | Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water (surface, ground, drinking) | Analyte partitioning between a solid sorbent and the liquid sample. | High concentration factor, good cleanup, potential for automation. mdpi.com |

| Liquid-Liquid Extraction (LLE) | Water, Liquid Samples | Analyte partitioning between two immiscible liquid phases. | Simple, well-established technique. |

| QuEChERS | Soil, Sediment, Food Products | Acetonitrile extraction followed by salting-out and optional dispersive SPE cleanup. | Fast, high throughput, uses minimal solvent, effective for a wide range of pesticides. mdpi.com |

Research on Herbicide Resistance Mechanisms to Phenobenzuron

Molecular Mechanisms of Resistance Development in Weed Biotypes

Herbicide resistance at the molecular level primarily involves alterations in the herbicide's target site or enhanced metabolic detoxification pathways.

Phenobenzuron exerts its herbicidal effect by binding to the D1 protein, a crucial component of the Photosystem II complex involved in electron transport unl.edumdpi.comuppersouthplatte.org. Target-site resistance (TSR) to PSII inhibitors arises from mutations in the psbA gene, which encodes the D1 protein unl.edumdpi.comuppersouthplatte.orgcdnsciencepub.comresearchgate.net. These genetic alterations lead to amino acid substitutions within the herbicide-binding niche of the D1 protein. Such changes modify the protein's structure, reducing the affinity for the herbicide without significantly compromising its photosynthetic function unl.eduuppersouthplatte.org.

Several specific amino acid substitutions in the D1 protein have been identified in weed biotypes resistant to PSII inhibitors, including phenylurea herbicides. Common mutations associated with this resistance include:

Ser-264-Gly: This substitution is frequently observed and confers resistance to various PSII inhibitors mdpi.comcdnsciencepub.comresearchgate.netcambridge.org.

Val-219-Ile: Found in species like Amaranthus species and Poa annua, this mutation confers resistance to phenylureas and other PSII inhibitors unl.edumdpi.comcdnsciencepub.comresearchgate.net.

Ala-251-Val: Another mutation identified in resistant weed populations mdpi.comcdnsciencepub.comresearchgate.net.

Phe-274-Val: Observed in Amaranthus species, this substitution contributes to resistance against PSII inhibitors cdnsciencepub.comresearchgate.net.

Some resistant weed populations have been found to possess multiple mutations in the D1 protein, such as a double mutation (Val-219-Ile and Phe-274-Val) in Amaranthus species, which can lead to enhanced resistance cdnsciencepub.comresearchgate.net. Resistance conferred by psbA gene mutations is typically maternally inherited, as the psbA gene is located in the chloroplast DNA unl.edumdpi.com.

Table 1: Common D1 Protein Mutations Conferring Resistance to Photosystem II Inhibitors

| Amino Acid Substitution (Original Site) | Position | Associated Herbicide Classes/Examples | Resistant Weed Species (Examples) | Inheritance Pattern |

| Serine to Glycine | 264 | Triazines, Phenylureas, Uracils | Senecio vulgaris, Amaranthus spp., Chenopodium album | Maternal |

| Valine to Isoleucine | 219 | Phenylureas (e.g., Diuron), Triazines | Poa annua, Amaranthus spp. | Maternal |

| Alanine to Valine | 251 | PSII Inhibitors | Amaranthus spp. | Maternal |

| Phenylalanine to Valine | 274 | PSII Inhibitors | Amaranthus spp. | Maternal |

| Serine to Threonine | 264 | Phenylureas, Triazines | Portulaca oleacea | Maternal |

Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching its target site. A significant NTSR mechanism is enhanced herbicide metabolism, where weeds possess increased activity of detoxification enzymes nih.govcaws.org.nz. These enzymes, including cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glucosyltransferases (GTs), convert herbicides into less toxic or inactive compounds nih.govcaws.org.nznih.gov.

Metabolic resistance often confers cross-resistance, meaning a weed population resistant to one herbicide due to enhanced metabolism may also exhibit resistance to herbicides from different chemical groups or with different modes of action nih.gov. For instance, enhanced activity of P450 enzymes has been linked to resistance in various weed species, and this can lead to resistance against herbicides metabolized by these enzymes nih.govnih.govoapi.int. While specific metabolic pathways for this compound have not been extensively detailed in the provided literature, the general mechanisms involving P450s and other detoxification enzymes are well-established for herbicide resistance nih.govcaws.org.nznih.govoapi.int.

Table 2: Key Enzyme Families Involved in Herbicide Metabolic Resistance

| Enzyme Family | Role in Herbicide Resistance | Examples of Herbicide Classes Metabolized (General) |

| Cytochrome P450 Monooxygenases (P450s) | Hydroxylation, oxidation, and cleavage of herbicides. | Phenylureas, Triazines, ACCase inhibitors, ALS inhibitors |

| Glutathione S-transferases (GSTs) | Conjugation of herbicides with glutathione. | Triazines, Phenylureas, Metolachlor, Atrazine |

| Glucosyltransferases (GTs) | Conjugation of herbicides with glucose or other sugars. | Various herbicides, including some PSII inhibitors |

Genetic Basis of this compound Resistance

The genetic underpinnings of herbicide resistance involve specific gene mutations, altered gene expression, and the inheritance patterns of resistance traits.

Studies investigating herbicide resistance have employed gene expression profiling to identify genes upregulated or downregulated in resistant biotypes compared to susceptible ones. For example, in Poa annua biotypes resistant to acetolactate synthase (ALS) inhibitors, researchers observed constitutive overexpression of genes related to transmembrane transport and differential expression of genes involved in oxidation-reduction processes, even prior to herbicide application iloencyclopaedia.org. These findings suggest that a combination of target-site resistance and altered gene expression related to detoxification or stress response can contribute to a weed's survival. While specific gene expression studies for this compound resistance are not detailed in the provided snippets, this approach is a critical tool for uncovering resistance mechanisms.

Genomic mapping and sequencing efforts aim to pinpoint the specific genes and mutations responsible for herbicide resistance. For PSII inhibitors like this compound, target-site resistance is primarily linked to mutations within the chloroplast-encoded psbA gene, which codes for the D1 protein unl.edumdpi.com. The maternal inheritance pattern of these chloroplast genes influences the dissemination of resistance traits within populations unl.edumdpi.com. Non-target-site resistance mechanisms, often involving metabolic enzymes, are typically encoded by nuclear genes. Identifying and mapping these genes, such as those encoding P450s or GSTs, is crucial for understanding the genetic architecture of metabolic resistance nih.govcaws.org.nz.

Ecological and Evolutionary Dynamics of this compound Resistance

The evolution and spread of herbicide resistance are complex ecological and evolutionary processes. Repeated and exclusive use of herbicides with the same mode of action creates strong selection pressure, favoring the survival and reproduction of resistant individuals scielo.br. Over time, these resistant traits can become more prevalent within a weed population through gene flow and selection researchgate.netscielo.br.

The accumulation of multiple resistance mechanisms within a single weed individual is an increasingly common phenomenon, enhancing the level of resistance and complicating weed management nih.govgoogle.com. Furthermore, ecological factors such as frequency-dependent selection can influence the prevalence and distribution of pre-existing resistance alleles ufrgs.br. Understanding these evolutionary dynamics is vital for developing sustainable weed management strategies that delay or mitigate the evolution of resistance.

Compound List:

this compound

Theoretical and Computational Chemistry Studies on Phenobenzuron

Quantum Chemical Calculations for Phenobenzuron Molecular Structure and Reactivity

Quantum chemical calculations provide a fundamental basis for understanding molecular properties, reactivity, and behavior. These methods allow researchers to model molecules at an atomic level, predicting their electronic structure and how they might interact or react.

The electronic structure of a molecule, particularly the distribution of its electrons and the energies of its frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), is central to predicting its chemical reactivity and physical properties ossila.comresearchgate.net. The HOMO represents the outermost electrons available for donation, while the LUMO represents the lowest energy orbital available to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, serves as an indicator of a molecule's stability and its propensity to undergo chemical reactions researchgate.netwikipedia.org. Density Functional Theory (DFT) is a widely employed quantum chemical method for calculating these electronic properties, offering a balance between accuracy and computational cost aps.org. While these principles are broadly applicable to understanding herbicide activity, specific detailed quantum chemical calculations or frontier orbital analyses for this compound were not detailed in the provided search results.

Computational chemistry offers powerful tools for predicting spectroscopic properties, which are vital for experimental research validation and molecular identification. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide distinct molecular fingerprints based on vibrational modes, nuclear environments, and electronic transitions, respectively ossila.comsubstack.comconicet.gov.arnih.govfaccts.de. Predictive calculations can simulate these spectra, aiding in the assignment of experimental data and confirming molecular structures substack.comnih.govfaccts.denmrdb.org. For instance, IR spectroscopy can predict vibrational frequencies and intensities, while NMR prediction tools can estimate chemical shifts and coupling constants substack.comnih.govfaccts.denmrdb.org. Although these predictive capabilities are well-established in computational chemistry, specific predicted spectroscopic data for this compound was not found within the provided snippets.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are advanced computational techniques used to investigate the interactions between molecules and their biological targets, such as proteins. These methods are instrumental in understanding mechanisms of action and designing new active compounds.

This compound exerts its herbicidal effect by inhibiting electron transport in Photosystem II (PSII) through binding to the D1 protein herts.ac.ukunl.edu. Molecular docking simulates the binding of a ligand (like this compound) into a protein's active site, predicting binding poses and affinities. Molecular dynamics (MD) simulations then track the movement and interactions of the protein-ligand complex over time, providing insights into the stability and dynamic nature of the binding event researchgate.netnih.govcreative-biostructure.commdpi.com. These simulations can reveal key amino acid residues involved in binding and the conformational changes induced upon interaction. While this compound's interaction with PSII is established as a mode of action, specific molecular docking studies detailing its binding pose or interactions with the D1 protein were not explicitly detailed in the provided search results.

Molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules in simulated biological environments, including their conformational flexibility and interactions with surrounding solvent molecules researchgate.netnih.govcreative-biostructure.commdpi.comugent.be. By modeling the motion of atoms over time, MD simulations can reveal how a molecule's conformation changes in response to its environment, which can significantly impact its biological activity and pharmacokinetic properties. Such analyses are critical for a comprehensive understanding of a molecule's behavior. However, specific molecular dynamics simulations focused on the conformational analysis of this compound in biological environments were not found in the provided snippets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that establish mathematical correlations between a molecule's chemical structure and its biological activity or physicochemical properties limu.edu.lynih.govscienceforecastoa.com. These models are invaluable for predicting the activity of new compounds, optimizing existing ones, and understanding the underlying structure-activity principles. By identifying key structural descriptors that influence activity or properties, QSAR/QSPR models can guide the design of more effective and selective compounds. This compound has been mentioned in the context of QSAR and environmental studies, particularly concerning group activity coefficients and its aqueous solubility arizona.edu. Although specific QSAR models or detailed structure-property relationships for this compound and its analogues were not elaborated upon in the provided search results, the general applicability of these methods to herbicides is well-recognized for understanding structure-activity trends googleapis.comgoogleapis.com.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Mass | 337.2 g/mol | herts.ac.uk |

| IUPAC Name | N-(3,4-dichlorophenyl)-N-(dimethylcarbamoyl)benzamide | herts.ac.uk |

| CAS Registry Number | 3134-12-1 | herts.ac.uk |

| Aqueous Solubility | 16 mg/L (at 20 °C) | herts.ac.uk |

| Aqueous Solubility | 29.6 ± 3.0 mg/L | arizona.edu |

| Mode of Action | Photosynthetic electron transport inhibitor at Photosystem II | herts.ac.uk |

Note: Specific computational data such as predicted spectroscopic properties (IR, NMR, UV-Vis), HOMO-LUMO energies, or detailed molecular docking results for this compound were not found in the provided search snippets. QSAR/QSPR models specific to this compound were also not detailed.

Compound List

this compound

Metabolism Research of Phenobenzuron in Plants and Environmental Organisms

Uptake, Translocation, and Compartmentation in Plants

There is no specific information available in scientific literature detailing the uptake, translocation, and compartmentation of Phenobenzuron in any plant species. General principles of xenobiotic uptake suggest that physicochemical properties such as water solubility, lipophilicity, and molecular size would influence its movement into and within plants. The processes would likely involve apoplastic (through cell walls) and symplastic (through cytoplasm) pathways for root uptake and subsequent translocation via the xylem and phloem. However, without specific studies on this compound, its efficiency of uptake, mobility within the plant, and potential for accumulation in specific tissues or subcellular compartments (e.g., vacuoles, cell walls) remain unknown.

Metabolic Pathways in Plant Species

The metabolic pathways of this compound in plants have not been characterized in the available scientific literature. Typically, the metabolism of herbicides in plants occurs in two main phases: Phase I (transformation) and Phase II (conjugation).

Conjugation Reactions (e.g., Glucosylation, Glutathionylation)

No studies have been identified that describe the conjugation of this compound with endogenous plant molecules. It is plausible that if Phase I metabolism of this compound occurs to introduce functional groups like hydroxyl moieties, these could then be subject to conjugation with glucose (glucosylation) or glutathione (B108866) (glutathionylation). These reactions generally increase the water solubility of the compound and reduce its phytotoxicity, facilitating its sequestration within the plant. However, the occurrence of these specific conjugation reactions for this compound has not been experimentally demonstrated.

Hydroxylation and Other Biotransformation Reactions

Information regarding hydroxylation or other biotransformation reactions of this compound in plants is not available. Such Phase I reactions, often catalyzed by cytochrome P450 monooxygenases, are a common initial step in the detoxification of xenobiotics. These reactions would modify the chemical structure of this compound, potentially altering its biological activity. The specific metabolites that might be formed through these processes in plants are currently unidentified.

Metabolite Identification and Quantification in Plant Tissues

Consistent with the lack of information on metabolic pathways, there are no published methods or data on the identification and quantification of this compound metabolites in plant tissues. Analytical studies employing techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) would be necessary to isolate, identify, and quantify any potential metabolites in various plant parts.

Metabolism in Select Non-Target Environmental Organisms (e.g., Algae, Fungi, Soil Microbes)

Research on the metabolism of this compound in non-target environmental organisms such as algae, fungi, and soil microbes is also absent from the available scientific record. These organisms play a crucial role in the environmental fate of herbicides, and their metabolic activities can lead to the degradation or transformation of such compounds in soil and aquatic environments.

Biotransformation Pathways in Aquatic Microorganisms

There is no specific information on the biotransformation pathways of this compound in aquatic microorganisms. The biodegradation of herbicides by aquatic bacteria, algae, and fungi is a critical process for their removal from water bodies. The pathways could involve hydrolysis, oxidation, or other enzymatic reactions, but these have not been investigated for this compound.

Research on the Fungal Metabolism of this compound Remains Largely Undocumented

Fungal metabolism of xenobiotics typically involves Phase I and Phase II biotransformation reactions. nih.govnih.gov Phase I reactions, primarily catalyzed by cytochrome P450 monooxygenases, introduce functional groups (e.g., hydroxyl groups) into the parent molecule, increasing its reactivity and water solubility. semanticscholar.orgnih.gov Subsequent Phase II reactions involve the conjugation of these modified compounds with endogenous molecules like glucose or sulfate, further increasing their water solubility and facilitating their sequestration or excretion. nih.govnih.gov

While the metabolic pathways for numerous compounds have been elucidated in various fungal species, dshs-koeln.denih.gov the specific transformations that this compound undergoes, the identity of the resulting metabolites, and the enzymes involved have not been a documented focus of research. The existing literature extensively covers the fungal metabolism of other xenobiotics such as polycyclic aromatic hydrocarbons, various drugs, and some pesticides. nih.govdshs-koeln.denih.gov For instance, studies on Cunninghamella elegans have detailed its ability to hydroxylate and form conjugates of a variety of chemicals. mdpi.comnih.govdshs-koeln.de

Given the absence of direct research on this compound, a detailed account of its fungal metabolism, including specific metabolites and transformation pathways, cannot be provided. Further scientific investigation is necessary to fill this knowledge gap and to understand the role of fungi in the environmental breakdown of this particular compound.

Ecotoxicological Research Perspectives on Phenobenzuron in Environmental Systems

Impact on Non-Target Terrestrial Organisms (e.g., Soil Microflora, Invertebrates)

The introduction of phenylurea herbicides into terrestrial ecosystems can have significant repercussions for non-target organisms, particularly the soil microbial community and invertebrates that are vital for soil health and nutrient cycling.

Effects on Microbial Community Structure and Function

Research on phenylurea herbicides like diuron (B1670789), linuron (B1675549), and chlorotoluron (B1668836) has demonstrated their potential to alter the structure and metabolic capacity of soil microbial communities. Long-term application of these herbicides has been shown to cause significant shifts in the composition of soil bacteria. epa.gov

Table 1: Effects of Phenylurea Herbicides on Soil Microbial Community

| Herbicide | Observation | Reference |

| Diuron, Linuron, Chlorotoluron | Altered microbial community structure and function after long-term application. | epa.gov |

| Diuron, Linuron | Apparent decrease in bacterial diversity. | epa.gov |

| Diuron, Linuron, Chlorotoluron | Changes in substrate utilization patterns by the microbial community. | epa.gov |

Influence on Soil Enzyme Activities

Soil enzymes are crucial for various biogeochemical processes, and their activity is often used as an indicator of soil health. Phenylurea herbicides have been shown to influence the activity of several key soil enzymes.

Table 2: Influence of Phenylurea Herbicides on Soil Enzyme Activities

| Herbicide | Enzyme | Effect | Reference |

| Diuron | Urease | Inhibition | nih.govresearchgate.netnih.gov |

| Diuron | Dehydrogenase | No significant effect | nih.govresearchgate.net |

| Linuron | Dehydrogenase | Inhibition at high concentrations | cefas.co.uknih.gov |

Impact on Non-Target Aquatic Organisms (e.g., Algae, Aquatic Plants, Invertebrates)

Phenylurea herbicides can enter aquatic ecosystems through runoff and leaching from agricultural fields, posing a risk to a wide range of non-target aquatic organisms.

Photosynthetic Inhibition in Algal Species

The primary mode of action of phenylurea herbicides is the inhibition of photosynthesis at photosystem II, making algae and aquatic plants particularly susceptible. ccme.ca This inhibition disrupts the electron transport chain, leading to reduced growth and, at sufficient concentrations, mortality. The toxicity to algae is often expressed as the EC50 value, which is the concentration that causes a 50% reduction in a specific endpoint (e.g., growth) over a defined period.

Diuron is highly toxic to many algal species, with EC50 values often in the low microgram per liter (µg/L) range. For instance, the green alga Chlorella vulgaris has shown significant growth inhibition even at low diuron concentrations. researchgate.net Similarly, linuron exhibits high toxicity to algae.

Table 3: Photosynthetic Inhibition (EC50) of Phenylurea Herbicides in Algal Species

| Herbicide | Algal Species | Endpoint | EC50 (µg/L) | Reference |

| Diuron | Scenedesmus subspicatus | Growth Inhibition (72h) | 19.6 | fao.org |

| Diuron | Selenastrum capricornutum | Growth Inhibition (96h) | 2.4 | epa.gov |

| Diuron | Chlorella sp. | Growth Inhibition (72h) | 19 | epa.gov |

| Isoproturon (B30282) | Phaeodactylum tricornutum | Growth Inhibition (96h) | 10 |

Community Structure Changes in Aquatic Ecosystems

The introduction of phenylurea herbicides into aquatic environments can lead to shifts in the community structure of aquatic organisms. Due to their high toxicity to primary producers, these herbicides can cause a decline in algal populations, which can have cascading effects on higher trophic levels that depend on them for food.

Studies on the effects of isoproturon on periphytic diatom communities have shown a marked reduction in diatom density after exposure. epa.gov At higher concentrations, there was a shift in the community composition, with a dominance of heterotrophic and smaller diatom species. epa.gov

Aquatic invertebrates are also susceptible to the toxic effects of phenylurea herbicides. For example, the 48-hour EC50 for the crustacean Daphnia magna exposed to diuron is 1.4 mg/L. Chronic exposure to lower concentrations of diuron has been shown to affect the survival of aquatic invertebrates. fao.org

Table 4: Toxicity of Phenylurea Herbicides to Aquatic Invertebrates

| Herbicide | Species | Endpoint | Value (mg/L) | Reference |

| Diuron | Daphnia magna | 48-hour EC50 (Immobilization) | 1.4 | |

| Diuron | Daphnia magna | 21-day NOEC (Survival) | 0.096 | fao.org |

| Linuron | Daphnia magna | 48-hour LC50 | >22 |

Bioavailability and Bioconcentration Research in Environmental Food Chains

The bioavailability of a chemical refers to the fraction that is available to be taken up by organisms. In soil, the bioavailability of phenylurea herbicides is influenced by factors such as soil organic matter content and pH. Compounds with higher adsorption to soil particles are generally less bioavailable to soil organisms and less likely to leach into groundwater. Phenylurea herbicides like diuron and linuron are considered to be slightly mobile in soil.

Bioconcentration is the process by which a chemical is absorbed by an organism from the surrounding environment through respiration and contact, leading to a higher concentration in the organism than in the environment. The bioconcentration factor (BCF) is a measure of this potential.

Research on linuron has shown a low to moderate potential for bioconcentration in aquatic organisms. nih.gov In bluegill sunfish, whole-body BCFs were found to be between 38 and 49 after four weeks of exposure. nih.gov However, residues were more concentrated in the viscera, with BCFs of 170 to 240. nih.gov For diuron, bioconcentration factors in carp (B13450389) have been observed to range from 35 to 150. researchgate.net Generally, phenylurea herbicides are not considered to be highly bioaccumulative.

Table 5: Bioconcentration Factors (BCF) of Phenylurea Herbicides in Aquatic Organisms

| Herbicide | Species | Tissue | BCF | Reference |

| Linuron | Lepomis macrochirus (Bluegill sunfish) | Whole body | 38 - 49 | nih.gov |

| Linuron | Lepomis macrochirus (Bluegill sunfish) | Viscera | 170 - 240 | nih.gov |

| Linuron | Physa sp. (Snail) | Not specified | 540 | nih.gov |

| Linuron | Gambusia affinis (Mosquitofish) | Not specified | 2310 | nih.gov |

| Diuron | Cyprinus carpio (Carp) | Whole body | 35 - 150 | researchgate.net |

Trophic Transfer Dynamics in Simple Food WebsThis subsection was intended to investigate the movement of Phenobenzuron from primary producers, such as aquatic plants, to primary consumers. The analysis would have centered on the potential for biomagnification, where the concentration of the compound increases at successively higher levels in the food chain. This requires specific studies tracking the compound from plants to herbivores in controlled or field environments. The literature search yielded no such studies or empirical data concerning the trophic transfer of this compound.

Due to the absence of specific research findings, data tables, or detailed scientific discussion pertaining to this compound in these critical ecotoxicological areas, it is not possible to provide an informative and accurate article that adheres to the required outline. The generation of content would necessitate speculation or the extrapolation of data from other, chemically distinct compounds, which would violate the principles of scientific accuracy and the specific constraints of the request. Further research is needed in the scientific community to address these knowledge gaps regarding the environmental fate and effects of this compound.

Advanced Research Methodologies and Emerging Technologies in Phenobenzuron Studies

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

Omics technologies are crucial in elucidating the complex biological responses to xenobiotics such as Phenobenzuron. nih.gov By providing a holistic view of the molecular changes within an organism or a microbial community upon exposure, these approaches can help identify key genes, proteins, and metabolic pathways involved in its degradation and toxicity. nih.govkrishisanskriti.org

Genomics and Transcriptomics: These fields allow for the identification of genes and the analysis of their expression levels in response to this compound. For instance, transcriptomic analysis of microorganisms capable of degrading compounds structurally similar to this compound, such as 3-phenoxybenzoic acid (3-PBA), has revealed the upregulation of genes related to oxidative stress response, membrane transport, and DNA repair. researchgate.netexlibrisgroup.com In the context of this compound, genomic and transcriptomic studies could pinpoint the specific enzymes, like dioxygenases and hydrolases, responsible for its breakdown. nih.gov

Proteomics: This involves the large-scale study of proteins, their structures, and functions. In this compound research, proteomics can identify the specific enzymes that are actively expressed and involved in its metabolism by a microbial community. mdpi.com This can confirm the functional roles of genes identified through genomics and transcriptomics.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. It can be used to track the formation of various intermediate metabolites during the biodegradation of this compound, providing a detailed map of the degradation pathway. krishisanskriti.org For example, in the degradation of 3-PBA by Aspergillus oryzae M-4, metabolomic analysis identified mono- and dihydroxylated 3-PBA as key intermediates. researchgate.netexlibrisgroup.com

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Application in this compound Research | Expected Outcomes |

|---|---|---|

| Genomics | Sequencing the genomes of this compound-degrading microorganisms. | Identification of gene clusters encoding for catabolic enzymes. |

| Transcriptomics | Analyzing the gene expression profiles of organisms upon exposure to this compound. | Understanding the regulatory networks and stress response mechanisms. mdpi.com |

| Proteomics | Identifying the proteins that are differentially expressed in the presence of this compound. | Confirmation of enzyme function and identification of key metabolic players. |

| Metabolomics | Tracking the metabolic byproducts of this compound degradation. | Elucidation of the complete biodegradation pathway and potential toxic intermediates. |

Nanotechnology Applications in this compound Research

Nanotechnology offers innovative tools for both the detection and remediation of pesticides like this compound from the environment. The unique properties of nanomaterials, such as their high surface-area-to-volume ratio, make them highly effective for these applications. nih.gov

Nanosensors for Detection: Nanoparticle-based sensors can provide rapid, sensitive, and selective detection of this compound in environmental samples. mdpi.com One promising approach is the use of molecularly imprinted polymers (MIPs) . wvu.edu MIPs are synthetic polymers with tailor-made binding sites for a specific target molecule, in this case, this compound. nih.gov When integrated with a transducer, these MIP-based sensors can detect this compound at very low concentrations. wvu.edunih.gov

Nanomaterials for Remediation: Nanoparticles can be engineered to efficiently degrade persistent organic pollutants like this compound.

Nanoscale Zero-Valent Iron (nZVI): nZVI is a powerful reducing agent that can degrade a variety of organic contaminants. scispace.compjoes.com The high reactivity of nZVI particles makes them effective for the in-situ remediation of this compound-contaminated soil and water. scispace.compjoes.commdpi.compjoes.com

Titanium Dioxide (TiO2) Nanoparticles: TiO2 is a well-known photocatalyst that can generate highly reactive oxygen species under UV irradiation, leading to the mineralization of organic pollutants. krishisanskriti.orguni-pannon.hu The use of TiO2 nanoparticles offers a green and sustainable approach for the degradation of this compound. krishisanskriti.orgmdpi.commdpi.comfrontiersin.org

Table 2: Nanotechnology Applications in this compound Management

| Nanotechnology Application | Description | Potential Advantage in this compound Context |

|---|---|---|

| Nanosensors | Development of electrochemical or optical sensors using nanomaterials like gold nanoparticles or quantum dots. nih.gov | Real-time, on-site monitoring of this compound contamination in water and soil. mdpi.com |

| Molecularly Imprinted Polymers (MIPs) | Creation of synthetic receptors with high selectivity for this compound. wvu.edunih.gov | Highly specific and sensitive detection, reducing false positives in complex environmental matrices. wvu.edunih.gov |

| Nanoscale Zero-Valent Iron (nZVI) | Use of nZVI particles to chemically reduce and degrade this compound. scispace.compjoes.com | Effective for in-situ remediation of contaminated sites. scispace.compjoes.commdpi.compjoes.com |

| TiO2 Photocatalysis | Utilization of TiO2 nanoparticles to mineralize this compound using light energy. krishisanskriti.orguni-pannon.hu | An environmentally friendly remediation method that can lead to complete degradation. krishisanskriti.orgmdpi.commdpi.comfrontiersin.org |

CRISPR-Cas Systems for Investigating Gene Function in Resistance Mechanisms

The CRISPR-Cas9 gene-editing tool has revolutionized functional genomics and offers a powerful approach to investigate the molecular mechanisms of pesticide resistance and biodegradation. nih.gov By enabling precise gene knockouts, insertions, or modifications, CRISPR-Cas9 can be used to identify and validate the function of genes involved in this compound tolerance and degradation. nih.govnih.gov

Identifying Resistance Genes: In organisms that have developed resistance to this compound, CRISPR-Cas9 can be used to systematically knock out candidate genes to identify those responsible for the resistant phenotype. researchgate.net This could include genes encoding for metabolic enzymes that detoxify the herbicide or transporter proteins that prevent its accumulation within the cell. researchgate.net

Table 3: Potential CRISPR-Cas9 Applications in this compound Research

| CRISPR-Cas9 Application | Research Goal | Potential Outcome |

|---|---|---|

| Gene Knockout | Identify genes essential for this compound resistance in weeds or microorganisms. doaj.org | Elucidation of resistance mechanisms and identification of new targets for herbicide development. |

| Gene Knock-in | Introduce or enhance the expression of genes encoding for this compound-degrading enzymes in a microbial host. | Development of highly efficient microbial strains for bioremediation. |

| Transcriptional Regulation (CRISPRi/a) | Modulate the expression of genes in the this compound degradation pathway to study their roles. | A deeper understanding of the regulatory networks controlling this compound metabolism. |

Advanced Imaging Techniques for Subcellular Localization and Interaction Studies

Advanced imaging techniques are indispensable for visualizing the fate of this compound within cells and tissues, providing critical information on its uptake, transport, and sites of action.

Fluorescent Labeling and Confocal Microscopy: By chemically modifying this compound with a fluorescent tag, its movement and accumulation within living cells can be tracked in real-time using confocal laser scanning microscopy (CLSM) . mdpi.comnih.gov This technique allows for the three-dimensional visualization of the compound's subcellular localization, revealing whether it accumulates in specific organelles such as the chloroplasts, mitochondria, or vacuoles. mdpi.comnih.govnih.govnih.gov Alternatively, cellular components can be fluorescently labeled to study their interaction with this compound. nih.govresearchgate.netfrontiersin.org

Mass Spectrometry Imaging (MSI): MSI is a powerful technique that combines the chemical specificity of mass spectrometry with the spatial resolution of microscopy. nih.govmdpi.com It allows for the label-free visualization of the distribution of this compound and its metabolites within a tissue section. nih.govmdpi.commdpi.comresearchgate.netrsc.org This can provide valuable insights into the herbicide's transport and accumulation in different plant tissues, such as roots, stems, and leaves. nih.govmdpi.commdpi.comresearchgate.netrsc.org

Table 4: Advanced Imaging Techniques for this compound Studies

| Imaging Technique | Application | Information Gained |

|---|---|---|

| Confocal Laser Scanning Microscopy (CLSM) | Tracking of fluorescently labeled this compound in living cells. mdpi.comnih.gov | Real-time visualization of uptake, transport, and subcellular accumulation. mdpi.comnih.govnih.govnih.gov |

| Fluorescence Recovery After Photobleaching (FRAP) | Measuring the mobility of fluorescently tagged this compound within cellular compartments. | Understanding the dynamics of this compound interaction with cellular structures. |

| Förster Resonance Energy Transfer (FRET) | Investigating the direct interaction between fluorescently labeled this compound and a target protein. | Confirmation of molecular targets and binding sites. |

| Mass Spectrometry Imaging (MSI) | Mapping the spatial distribution of this compound and its metabolites in plant tissues. nih.govmdpi.com | Insights into the translocation and accumulation patterns of the herbicide at the tissue level. nih.govmdpi.commdpi.comresearchgate.netrsc.org |

Future Research Directions and Unanswered Questions for Phenobenzuron

Addressing Knowledge Gaps in Environmental Behavior and Long-Term Fate

A thorough understanding of a herbicide's environmental fate is paramount for assessing its ecological risk and ensuring sustainable agricultural practices. For Phenobenzuron, several critical areas require further investigation.

Persistence and Degradation Pathways

This compound has been characterized as persistent in soil researchgate.netcambridge.org. However, the precise mechanisms and rates of its degradation in various environmental compartments remain largely uncharacterized.

Current Understanding: Limited studies suggest this compound exhibits soil persistence, with potential for crop injury at relatively low application rates researchgate.netcambridge.org.

Knowledge Gaps: Detailed information on this compound's half-life (DT50) in different soil types (e.g., sandy, clayey, organic) and aquatic environments is scarce. Furthermore, specific biotic (microbial) and abiotic (photolytic, hydrolytic) degradation pathways are not well-documented. Identifying the primary degradation products and their persistence and toxicity is also a critical unmet need.

Research Need: Future research should focus on quantifying this compound's persistence under diverse environmental conditions and elucidating its complete degradation profile, including the identification and characterization of all significant transformation products.

Environmental Mobility and Fate

Understanding how this compound moves within the environment is essential for predicting potential contamination of water resources and off-site movement.

Knowledge Gaps: Data regarding this compound's mobility in soil, such as adsorption/desorption coefficients (Koc, Kd) and leaching potential, are not readily available. Without these parameters, it is difficult to assess its propensity to reach groundwater or surface water bodies.

Research Need: Studies employing laboratory soil column experiments and field lysimeters are needed to determine this compound's leaching behavior across different soil textures and moisture regimes. Investigating its potential for runoff and its fate in aquatic sediments is also crucial.

Ecotoxicological Impact on Non-Target Organisms

While this compound is designed to control weeds, its potential long-term effects on non-target organisms in the agricultural ecosystem require thorough evaluation.

Knowledge Gaps: Comprehensive data on the chronic toxicity and sublethal effects of this compound on a range of non-target organisms, including beneficial insects, soil microorganisms, aquatic invertebrates, and terrestrial vertebrates, are lacking. Risk assessments often rely on extrapolations from related compounds or limited acute studies.

Research Need: Long-term ecotoxicological studies are necessary to assess potential bioaccumulation, chronic toxicity, and reproductive effects of this compound and its metabolites on representative non-target species. This would enable a more robust environmental risk assessment.

Exploration of Novel Herbicidal Modes of Action or Synergistic Interactions

The development of herbicide resistance in weed populations necessitates continuous innovation in weed management. Research into this compound's mode of action and its potential combinations could offer new avenues for effective control.

Elucidating Detailed Mechanisms and Resistance

While this compound is known to inhibit photosystem II, a deeper understanding of its precise molecular targets and the mechanisms by which weeds might develop resistance is needed.

Current Understanding: this compound acts as a photosynthetic electron transport inhibitor at photosystem II drugbank.com.

Knowledge Gaps: Specific details regarding the binding site within the PSII complex and any potential secondary biochemical targets are not extensively documented. Furthermore, research into the genetic and biochemical mechanisms of herbicide resistance that may evolve in response to this compound application is limited.

Research Need: Investigating the precise molecular interactions of this compound with its target site and exploring the potential for resistance evolution, including cross-resistance patterns with other PSII inhibitors, are vital research objectives.

Synergistic and Antagonistic Interactions

Combining herbicides can enhance efficacy, broaden the spectrum of weed control, and help manage resistance. Research into this compound's interactions with other herbicides is an important area.

Knowledge Gaps: There is a scarcity of published data detailing synergistic or antagonistic effects when this compound is used in combination with other commercially available herbicides. Such interactions can significantly influence application rates, efficacy, and the potential for resistance development.

Research Need: Systematic screening of this compound in combination with various herbicide classes (e.g., ALS inhibitors, ACCase inhibitors, HPPD inhibitors) is required. This research should aim to identify combinations that exhibit synergistic effects for improved weed control and resistance management, while also understanding and mitigating potential antagonistic interactions.

Discovery of Novel Modes of Action

The broader challenge of discovering entirely new herbicide modes of action (MOAs) is a significant focus in agricultural research fmc.commoa-technology.commoa-technology.com. While this compound represents a known MOA, its chemical structure or class could potentially inspire the discovery of novel herbicidal compounds.

Knowledge Gaps: The potential for this compound's chemical scaffold to serve as a basis for discovering compounds with entirely new herbicidal mechanisms remains largely unexplored.

Research Need: Structure-activity relationship (SAR) studies, computational chemistry, and high-throughput screening approaches could be employed to explore derivatives of this compound or related phenylureas for novel herbicidal activities or MOAs. This aligns with the industry-wide effort to diversify the available herbicide MOAs to combat resistance.

Compound Name Table

| Common Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Registry Number |

| This compound | C₁₆H₁₄Cl₂N₂O₂ | 337.2 | 3134-12-1 |

Q & A

Basic Research Questions

Q. What are the established analytical methods for detecting Phenobenzuron in environmental samples, and how do their limits of detection compare?

- Methodological Answer : Prioritize techniques like HPLC-MS or GC-MS for quantification, as these methods offer high sensitivity (detection limits <0.1 ppb) and specificity. Validate protocols using spiked recovery experiments in matrices such as soil or water, and cross-reference calibration curves with certified reference materials. Ensure reproducibility by adhering to ISO/IEC 17025 standards for laboratory practices .

Q. How does this compound’s molecular structure influence its herbicidal activity and environmental persistence?

- Methodological Answer : Conduct computational modeling (e.g., DFT calculations) to analyze electron distribution and steric effects. Pair this with laboratory-based structure-activity relationship (SAR) studies, varying substituents on the benzoylurea backbone. Compare degradation rates under UV exposure and microbial activity to assess persistence, using OECD Guideline 307 for soil half-life measurements .

Q. What standardized protocols exist for assessing this compound’s acute toxicity in non-target aquatic organisms?

- Methodological Answer : Follow OECD Guideline 202 (Daphnia magna acute immobilization test) or Guideline 203 (fish toxicity). Use log Kow values to predict bioaccumulation potential and LC50/EC50 calculations. Include negative controls and replicate tests (n ≥ 3) to minimize variability. Document water quality parameters (pH, temperature) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s degradation kinetics under varying soil pH conditions?

- Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., organic matter content, microbial diversity). Design controlled microcosm experiments with pH-adjusted soils (pH 4–8), measuring degradation via LC-MS/MS. Apply ANOVA to isolate pH effects and use kinetic models (e.g., first-order vs. biphasic) to interpret discrepancies .

Q. What experimental design strategies mitigate cross-contamination risks in long-term field studies evaluating this compound’s residual effects?

- Methodological Answer : Implement randomized block designs with buffer zones between treated and control plots. Use isotope-labeled this compound (e.g., ¹⁴C) to trace mobility and quantify residues via scintillation counting. Validate sampling protocols with blank spikes and inter-laboratory comparisons to detect systemic errors .

Q. How can computational models improve predictions of this compound’s synergistic interactions with co-applied agrochemicals?

- Methodological Answer : Apply molecular docking simulations to identify binding affinities with plant acetolactate synthase (ALS). Validate predictions with in vitro enzyme inhibition assays and field trials measuring herbicidal efficacy. Use response surface methodology (RSM) to optimize mixture ratios and assess non-linear interactions .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound’s chronic toxicity datasets?

- Methodological Answer : Use generalized additive models (GAMs) or Bayesian hierarchical models to account for threshold effects. Apply Akaike Information Criterion (AIC) to compare model fits. For censored data (e.g., survival rates), employ Kaplan-Meier analysis with Cox proportional hazards regression .

Methodological Best Practices

- Data Contradiction Analysis : When conflicting results arise, conduct sensitivity analyses to test assumptions (e.g., instrument calibration, sampling bias). Publish raw datasets in supplementary materials to enable peer validation .